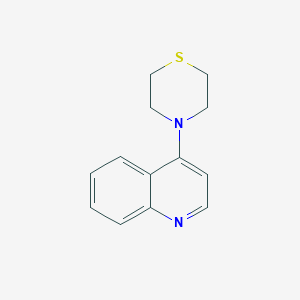
4-(Quinolin-4-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Quinolin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C13H14N2S. It’s a derivative of quinoline, a class of heterocyclic compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .Molecular Structure Analysis
Quinolines, including “this compound”, are considered very useful building blocks as they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
Crystal Structure and Vibrational Properties Analysis
Research on derivatives closely related to 4-(Quinolin-4-yl)thiomorpholine, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, involves the synthesis and characterization of the compound, including its crystal structure and vibrational properties through DFT studies. This research provides insights into the molecular structure and interactions within crystals, potentially applicable to the study of this compound derivatives (Hong Sun et al., 2021).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
Another study explores the synthesis of THRX-198321, a molecule incorporating a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. This research underscores the potential of quinoline derivatives as multifunctional molecules with high affinity and potency for targeted receptor activities, which could inform the development of compounds like this compound for specific therapeutic targets (T. Steinfeld et al., 2011).
Antimalarial Activity
Compounds based on the 4-aminoquinoline scaffold, including novel derivatives, have been designed and synthesized to show potential antiproliferative activity against malaria. This highlights the utility of quinoline derivatives in developing antimalarial agents and suggests a possible application for this compound in similar research contexts (M. Ghorab et al., 2014).
Cytotoxicity and Anticancer Activity
Studies on 4-aminoquinoline derivatives have demonstrated their potential in cytotoxicity evaluation against human breast tumor cell lines, suggesting that compounds with the 4-aminoquinoline structure, similar to this compound, could serve as prototypes for developing new anticancer agents (Haiwen Zhang et al., 2007).
Modulation of HIV Transcription
Quinoline-based compounds have been investigated for their antiviral properties against HIV, demonstrating the ability to inhibit HIV transcription. This suggests that this compound could potentially be studied for similar antiviral activities, especially considering its structural similarity to active quinoline derivatives (L. Bedoya et al., 2010).
Future Directions
Quinoline and its derivatives, including “4-(Quinolin-4-yl)thiomorpholine”, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry . Therefore, the future directions in this field may involve the development of new synthesis protocols and the exploration of new applications in medicine and other fields.
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives have been found to exhibit a wide variety of biological activities . They have been evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .
Mode of Action
It’s known that quinolones, a class of compounds to which 4-(quinolin-4-yl)thiomorpholine belongs, interact with bacterial dna gyrase, an enzyme critical for dna replication .
Biochemical Pathways
Quinoline derivatives have been known to impact a broad range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Result of Action
Certain quinoline hydrazone derivatives have been found to be promising compounds with significant antibacterial and antitubercular activities .
Properties
IUPAC Name |
4-quinolin-4-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-4-12-11(3-1)13(5-6-14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDJEBUPXTAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)
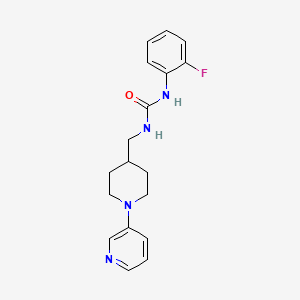
![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)
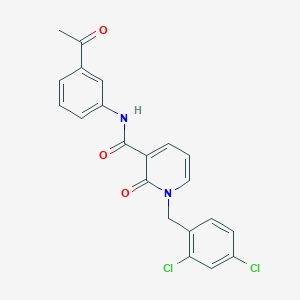
![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)
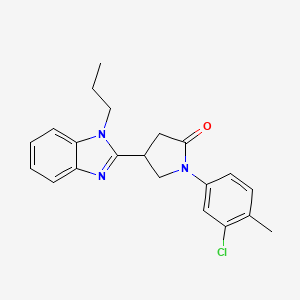
![1-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2593363.png)
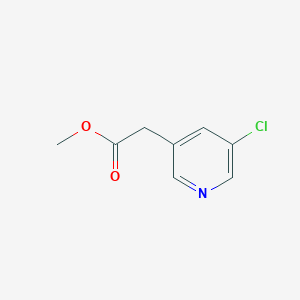
![7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride](/img/structure/B2593367.png)
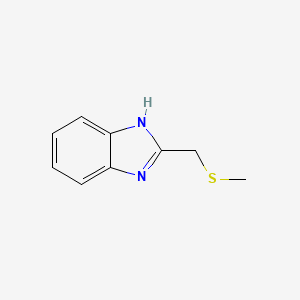
![1-(4-methoxyphenyl)-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2593369.png)
